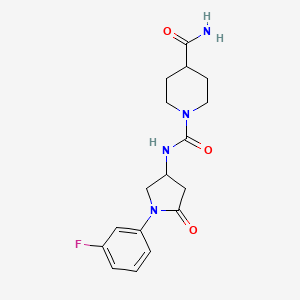

N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide

Description

Properties

IUPAC Name |

1-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O3/c18-12-2-1-3-14(8-12)22-10-13(9-15(22)23)20-17(25)21-6-4-11(5-7-21)16(19)24/h1-3,8,11,13H,4-7,9-10H2,(H2,19,24)(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOYKTFRLIEXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate through a halogenation reaction.

Cyclization to Form Pyrrolidinone: The intermediate undergoes cyclization to form the pyrrolidinone ring.

Coupling with Piperidine: The pyrrolidinone intermediate is then coupled with piperidine-1,4-dicarboxamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of large-scale reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide has been studied for various biological activities:

-

Anticancer Activity

- The compound has shown potential as an anticancer agent by inhibiting the proliferation of cancer cells through apoptosis induction mechanisms. In vitro studies demonstrated significant growth inhibition in various cancer cell lines.

-

Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its efficacy suggests potential development as a new class of antibiotics.

-

Neuropharmacological Effects

- The compound has been evaluated for its effects on neurotransmitter systems, indicating possible applications in treating neurological disorders such as depression and anxiety.

Case Study 1: Anticancer Effects

A study conducted on A431 vulvar epidermal carcinoma cells revealed that this compound significantly inhibited cell proliferation. The mechanism of action was linked to the activation of caspase pathways, leading to apoptosis. The compound demonstrated a dose-dependent response with an IC50 value indicative of its potency.

Case Study 2: Antimicrobial Activity

In a series of experiments assessing antimicrobial efficacy, the compound was tested against various bacterial strains. Results showed that it was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments are ongoing; however, initial findings suggest minimal toxicity at therapeutic doses.

Mechanism of Action

The mechanism of action of N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to specific targets, while the pyrrolidinone and piperidine moieties contribute to the overall stability and activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Differences

The compound’s piperidine-pyrrolidinone scaffold distinguishes it from heterocyclic analogs such as 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (). Key differences include:

- Heterocyclic Core: The target compound’s six-membered piperidine and five-membered pyrrolidinone rings contrast with the pyrazole core in the analog. Piperidine offers conformational flexibility, while pyrazole’s aromaticity and adjacent nitrogen atoms may enhance rigidity and π-π stacking .

- Substituents : The 3-fluorophenyl group (electron-withdrawing) vs. 3-chlorophenylsulfanyl (bulkier, more lipophilic) and trifluoromethyl (strongly electron-withdrawing) groups in the pyrazole analog.

Functional Group Analysis

| Compound | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| Target Compound | Piperidine-Pyrrolidinone | 3-Fluorophenyl | Carboxamide (x2) |

| 5-(3-Chlorophenylsulfanyl)-...Pyrazole... | Pyrazole | 3-Chlorophenylsulfanyl, Trifluoromethyl | Carbaldehyde, Sulfanyl (thioether) |

- Carboxamide vs. Sulfanyl groups increase lipophilicity, favoring membrane permeability but reducing solubility .

- Halogen Effects : Fluorine’s small size and high electronegativity improve metabolic stability compared to chlorine, which may increase residence time in biological systems.

Crystallographic and Conformational Insights

The target compound’s structure may have been resolved using programs like SHELXL (), which is widely employed for small-molecule refinement. Key dihedral angles (e.g., between the pyrrolidinone and piperidine rings) likely influence its bioactive conformation.

Biological Activity

N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 359.39 g/mol |

| XLogP | 2.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

The mechanism of action for this compound involves its interaction with various biological targets. The fluorophenyl group enhances binding affinity to specific receptors, while the piperidine and pyrrolidinone moieties contribute to its stability and activity. This compound may modulate signaling pathways by inhibiting or activating proteins involved in disease processes.

Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic effects in several areas:

- Neurological Disorders : It has been studied for its effects on neurotransmitter systems, suggesting potential applications in treating conditions like anxiety and depression.

- Cancer Research : Preliminary studies indicate that it may inhibit growth in certain cancer cell lines, although further investigation is needed to confirm these effects.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Antagonistic Activity : this compound exhibits antagonistic activity at various receptor sites, particularly in the context of cannabinoid receptors.

Example Study Findings

A study published in Journal of Medicinal Chemistry reported that this compound inhibited the growth of Staphylococcus faecium with an ID50 value of approximately and showed less activity against leukemia cells (ID50 = ) .

Case Study 1: Neurological Applications

In a study examining the effects of this compound on anxiety-related behavior in rodent models, researchers found that administration led to a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. This suggests that this compound may have anxiolytic properties.

Case Study 2: Cancer Cell Line Inhibition

Another study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast cancer cells with a half-maximal inhibitory concentration (IC50) of . Further mechanistic studies suggested that this inhibition was mediated through apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the key structural features of N1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide, and how do they influence its physicochemical properties?

- The compound contains a pyrrolidinone core substituted with a 3-fluorophenyl group and a piperidine-dicarboxamide moiety. The fluorine atom introduces electronegativity, affecting solubility and metabolic stability, while the dicarboxamide groups enhance hydrogen-bonding potential. Computational tools like density functional theory (DFT) can predict dipole moments and logP values to assess bioavailability .

- Methodology : Use software such as Gaussian or COMSOL Multiphysics for molecular dynamics simulations to model interactions with solvents or biological targets .

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized?

- Synthesis typically involves multi-step reactions:

Pyrrolidinone formation : Cyclization of a γ-aminobutyric acid derivative with a 3-fluorophenyl substituent under acidic conditions.

Piperidine-dicarboxamide coupling : Amidation of the piperidine ring using activated carboxamide reagents (e.g., HATU/DIPEA in DMF).

- Critical parameters : Temperature (60–80°C for amidation), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation steps) directly impact yield and purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry of the pyrrolidinone and piperidine rings (e.g., δ 2.45 ppm for CH3 groups in similar dihydropyridines ).

- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted intermediates).

- X-ray crystallography : Resolve stereochemistry at the pyrrolidinone C3 position, critical for biological activity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like P-glycoprotein (P-gp). Focus on the dicarboxamide’s hydrogen-bonding with ATP-binding cassette (ABC) transporter domains .

- MD simulations : Track conformational changes over 100 ns trajectories to assess stability in lipid bilayers or aqueous environments .

- Validation : Compare computational results with experimental data (e.g., SPR or ITC binding assays) to refine models .

Q. What experimental strategies resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic instability)?

- Case study : If in vitro assays show high permeability (Caco-2 cells) but low in vivo exposure:

Metabolite ID : Use LC-HRMS to identify cytochrome P450-mediated oxidation products (e.g., hydroxylation at the fluorophenyl ring) .

Prodrug design : Mask the carboxamide group with ester linkages to enhance absorption, followed by enzymatic cleavage in plasma .

- Contradiction resolution : Apply Bayesian statistics to integrate disparate datasets and identify outliers .

Q. How can reaction kinetics inform scale-up protocols for this compound?

- Rate-determining step : Use stopped-flow NMR to monitor amidation kinetics. For example, pseudo-first-order rate constants (kobs) can reveal solvent-dependent activation energies .

- Scale-up challenges :

- Heat dissipation : Optimize stirring rates and reactor geometry to avoid exothermic runaway during cyclization.

- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective isolation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.